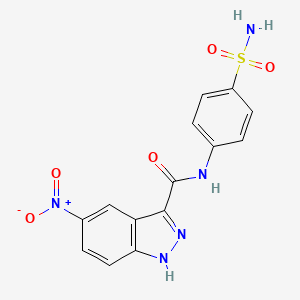![molecular formula C23H16N2O2 B12533832 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- CAS No. 820234-24-0](/img/structure/B12533832.png)
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the indole nucleus with a benzoyl group and a phenylmethoxy substituent, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the carbonitrile and benzoyl groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and enzyme activity .
Comparación Con Compuestos Similares
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
The uniqueness of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
820234-24-0 |
|---|---|
Fórmula molecular |
C23H16N2O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-(2-phenylmethoxybenzoyl)indole-5-carbonitrile |
InChI |
InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2 |
Clave InChI |
GDRNFVFIACJBNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


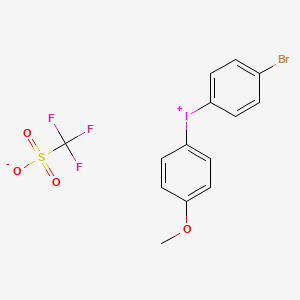
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
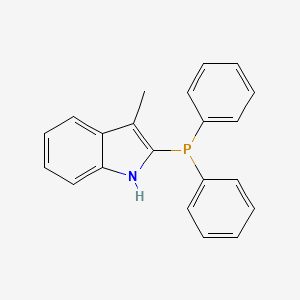
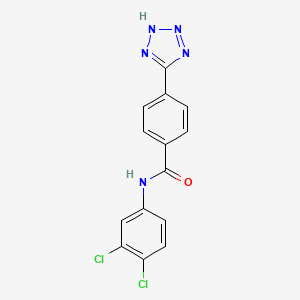

![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
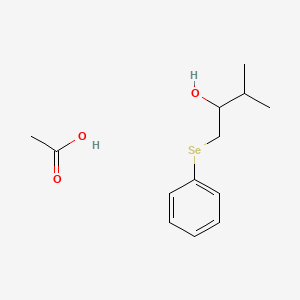
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)



